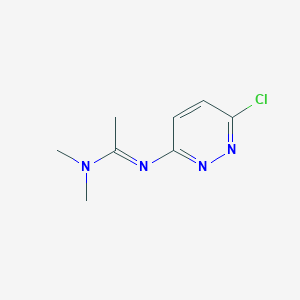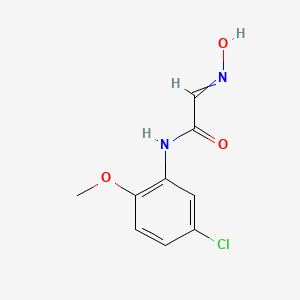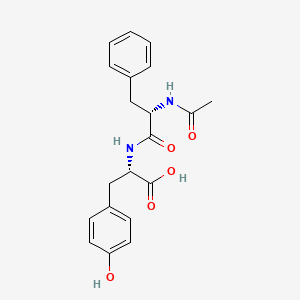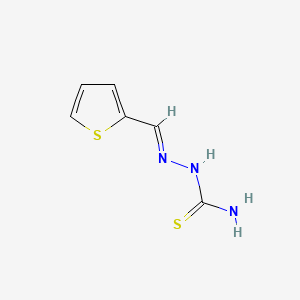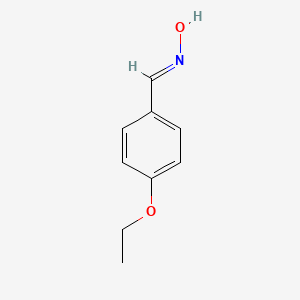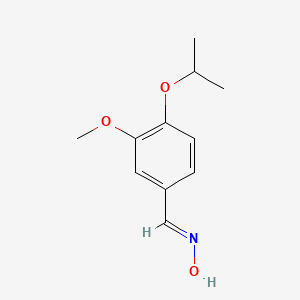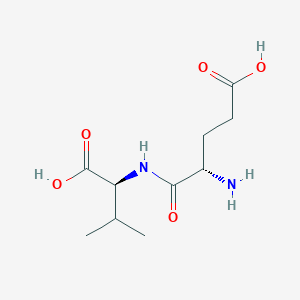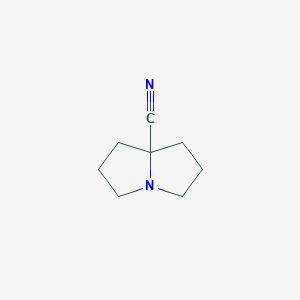
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” were not found, it’s known that Hexahydro-1H-pyrrolizin-7a-ylmethanol is an intermediate used to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .Molecular Structure Analysis
The molecular structure of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is represented by the InChI code1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The molecular weight of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is 136.2 . It is a liquid at room temperature . The compound is stored at -20°C .Applications De Recherche Scientifique
Synthesis and Intermediates
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- and its derivatives are valuable intermediates in the synthesis of various heterocyclic structures. For instance, Nebe, Kucukdisli, and Opatz (2016) demonstrated the use of related compounds, 3,4-dihydro-2H-pyrrole-2-carbonitriles, to synthesize diverse pyrrole-containing heterocycles like tetrahydroindolizines and pyrrolo[1,2-a]azepines with high yields (Nebe, Kucukdisli, & Opatz, 2016).
Pharmaceutical Intermediate
In the pharmaceutical industry, derivatives of 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- are utilized as intermediates. Lentini et al. (2008) reported an improved synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, a pharmaceutical intermediate, from 1,7-diiodo-4-heptanone (Lentini et al., 2008).
Photocatalytic Applications
Spiroindenoquinoxaline pyrrolizidines, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for photocatalytic applications. Kumari and Singh (2020) synthesized these compounds and demonstrated their ability to catalyze the reduction of fluorescent dyes in sunlight, showing potential for environmental applications (Kumari & Singh, 2020).
Anti-inflammatory Activity
Punicagranine, a novel pyrrolizine alkaloid isolated from Punica granatum peels, has shown anti-inflammatory activity. Sun et al. (2019) isolated and characterized this compound, highlighting the anti-inflammatory potential of pyrrolizine derivatives (Sun et al., 2019).
Synthesis of Pyrrole Derivatives
Pyrrole derivatives, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for various biological activities. Dholakia (2023) synthesized 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles and screened them for anti-inflammatory activity, indicating the versatility of pyrrole structures in pharmacology (Dholakia, 2023).
Amnesia-reversal Activity
Cyclic imides derived from similar structures showed potential for reversing amnesia. Butler et al. (1987) synthesized a series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones and evaluated their ability to reverse electroconvulsive shock-induced amnesia in mice (Butler et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBMXGEQJERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452435 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
CAS RN |
68295-48-7 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


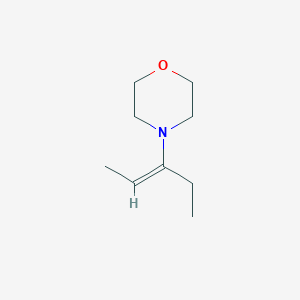
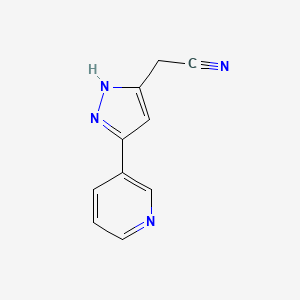
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
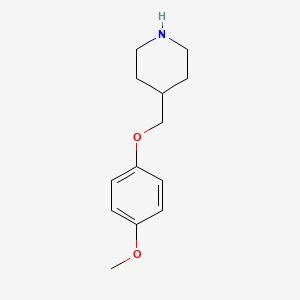
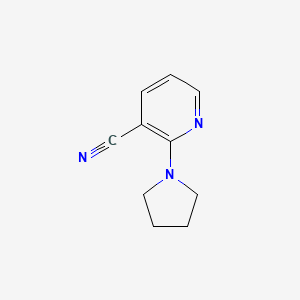
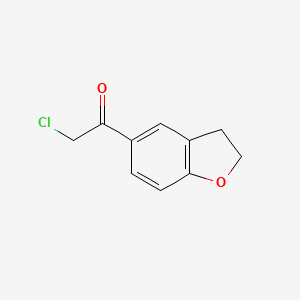
![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)
